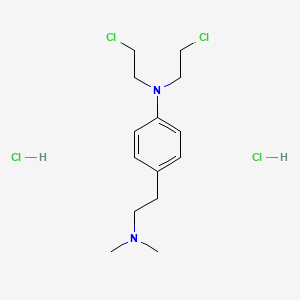
Phenethylamine, p-(bis(2-chloroethyl)amino)-N,N-dimethyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB 3039 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a member of the cucurbituril family, which are macrocyclic molecules known for their ability to form stable complexes with various guest molecules. These complexes have applications in areas such as drug delivery, catalysis, and molecular recognition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CB 3039 typically involves the condensation of glycoluril with formaldehyde under acidic conditions. This reaction forms a macrocyclic structure with a hydrophobic cavity capable of encapsulating guest molecules. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired cucurbituril derivative.
Industrial Production Methods
In an industrial setting, the production of CB 3039 involves scaling up the synthetic route while maintaining stringent control over reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
CB 3039 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cucurbituril ring.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
CB 3039 has a wide range of applications in scientific research:
Chemistry: It is used as a molecular container for studying host-guest chemistry and for catalyzing specific reactions.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in drug delivery and molecular recognition studies.
Medicine: CB 3039 is explored for its potential in targeted drug delivery systems, where it can encapsulate therapeutic agents and release them at specific sites in the body.
Industry: In industrial applications, CB 3039 is used in the development of advanced materials and sensors due to its unique binding properties.
Mécanisme D'action
The mechanism of action of CB 3039 involves its ability to form host-guest complexes with various molecules. The hydrophobic cavity of the cucurbituril ring encapsulates guest molecules, stabilizing them and altering their chemical reactivity. This encapsulation can enhance the solubility, stability, and bioavailability of guest molecules, making CB 3039 a valuable tool in drug delivery and catalysis.
Comparaison Avec Des Composés Similaires
CB 3039 is compared with other members of the cucurbituril family, such as CB 6, CB 7, and CB 8. While all these compounds share a similar macrocyclic structure, CB 3039 is unique due to its specific cavity size and binding properties. This uniqueness allows it to form complexes with a different range of guest molecules compared to its analogs.
List of Similar Compounds
- CB 6
- CB 7
- CB 8
These compounds differ in their cavity sizes and the types of guest molecules they can encapsulate, highlighting the versatility and specificity of CB 3039 in various applications.
Propriétés
Numéro CAS |
93720-66-2 |
|---|---|
Formule moléculaire |
C14H24Cl4N2 |
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-[2-(dimethylamino)ethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H22Cl2N2.2ClH/c1-17(2)10-7-13-3-5-14(6-4-13)18(11-8-15)12-9-16;;/h3-6H,7-12H2,1-2H3;2*1H |
Clé InChI |
JMGNBZQOJMKPQS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CC=C(C=C1)N(CCCl)CCCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


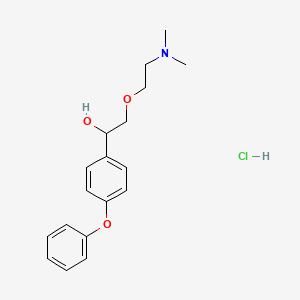
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
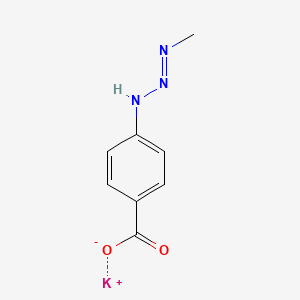
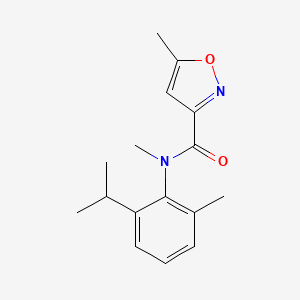

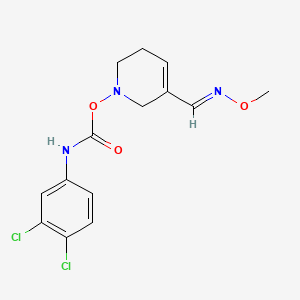
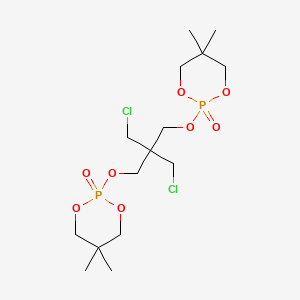


![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)



![6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid](/img/structure/B12724973.png)
